molecular formula C37H50N6O14 B14768566 (E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide

(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide

Cat. No.: B14768566
M. Wt: 802.8 g/mol
InChI Key: HELPZWNRUYNCJQ-WYPDLKSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Typical reagents might include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various types of chemical reactions, including:

    Oxidation: Using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Using reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in solvents like dichloromethane or acetone.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Nucleophiles like NaN3 (sodium azide) or electrophiles like alkyl halides in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in stereoselective synthesis.

    Biology: As a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

    Medicine: As a potential drug candidate for treating various diseases, depending on its biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide
  • **(2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
  • **(-)-carvone

Uniqueness

This compound’s uniqueness lies in its complex structure, multiple chiral centers, and diverse functional groups, which could confer unique biological activities and chemical reactivity compared to simpler molecules.

Properties

Molecular Formula

C37H50N6O14

Molecular Weight

802.8 g/mol

IUPAC Name

(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22-/t18-,21-,23-,25-,26+,27+,28+,29-,31-,35-,36+,37-/m1/s1

InChI Key

HELPZWNRUYNCJQ-WYPDLKSPSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC/C(=C/2\[C@H]([C@@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)N[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.